molecular formula C8H13NO4 B2808445 Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate CAS No. 1072071-42-1

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate

Cat. No. B2808445
CAS RN: 1072071-42-1
M. Wt: 187.195
InChI Key: CBVYRJDIPMHKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate, also known as ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate, is a chemical compound with a molecular formula of C9H15NO4. This compound is commonly used in scientific research for its various biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate 3-hydroxy-2-oxopiperidine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by modulating the activity of various enzymes and transcription factors.
Biochemical and Physiological Effects:
Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to modulate the activity of various enzymes and transcription factors. It has also been shown to have neuroprotective effects, and to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate 3-hydroxy-2-oxopiperidine-3-carboxylate in lab experiments is its wide range of biochemical and physiological effects. This makes it a useful compound for studying various biological processes. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate 3-hydroxy-2-oxopiperidine-3-carboxylate. One area of research could be to further investigate its anti-inflammatory and neuroprotective effects, and to explore its potential use in the treatment of neurodegenerative diseases. Another area of research could be to investigate its effects on cancer cells, and to explore its potential use in cancer therapy. Additionally, further studies could be conducted to better understand its mechanism of action, and to develop more effective synthetic methods for its production.

Synthesis Methods

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate can be synthesized through the reaction of Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate 2-oxo-5-pyrrolidinecarboxylate with hydroxylamine hydrochloride. The reaction is carried out in the presence of sodium acetate and acetic anhydride, and the product is obtained through recrystallization.

Scientific Research Applications

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate has been widely used in scientific research for its various biochemical and physiological effects. It has been studied for its potential use as an anti-inflammatory agent, as well as its effects on the central nervous system. It has also been studied for its potential use in the treatment of cancer.

properties

IUPAC Name

ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-2-13-7(11)8(12)4-3-5-9-6(8)10/h12H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVYRJDIPMHKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate

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